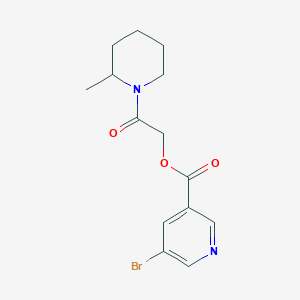
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H17BrN2O3 and its molecular weight is 341.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electrocatalytic Carboxylation
A study by Feng et al. (2010) introduces an electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating a method to synthesize 6-aminonicotinic acid efficiently in an ionic liquid medium. This process avoids the use of volatile and toxic solvents and catalysts, showcasing a green chemistry approach to synthesizing valuable chemical intermediates (Q. Feng, Ke‐long Huang, Suqin Liu, X. Wang, 2010).
Antibacterial Evaluation of Derivatives
Aziz‐ur‐Rehman et al. (2017) synthesized derivatives featuring 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. The study highlights the antibacterial potential of these compounds, indicating the role of such derivatives in developing new antibacterial agents (Aziz‐ur‐Rehman, Samreen Ahtzaz, M. Abbasi, S. Z. Siddiqui, S. Rasool, I. Ahmad, 2017).
Ligand Synthesis for Complexation
Charbonnière, Weibel, and Ziessel (2001) describe the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, emphasizing their suitability for complexing with lanthanide(III) cations. This research is crucial for the development of new materials and sensors (L. Charbonnière, N. Weibel, R. Ziessel, 2001).
Hydrodenitrogenation Studies
Egorova, Zhao, Kukula, and Prins (2002) investigated the hydrodenitrogenation of 2-methylpyridine and 2-methylpiperidine, providing insight into the mechanisms of nitrogen removal in these compounds. This study is significant for understanding the chemical transformations of nitrogen-containing compounds and their applications in refining and chemical synthesis (M. Egorova, Y. Zhao, P. Kukula, R. Prins, 2002).
DNA Interactions and Antimicrobial Activity
Abu-Youssef et al. (2010) explored the DNA interactions and antimicrobial activity of silver(I) complexes, demonstrating the potential of these compounds in medicinal chemistry and bioactive material development (M. Abu-Youssef, S. Soliman, V. Langer, Y. Gohar, Ahmed A Hasanen, M. Makhyoun, A. Zaky, L. Öhrström, 2010).
Eigenschaften
IUPAC Name |
[2-(2-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-10-4-2-3-5-17(10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDNXCQPHJRMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
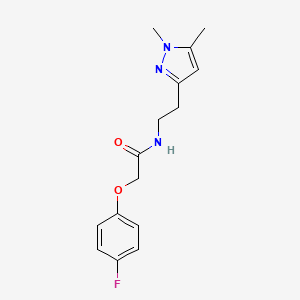
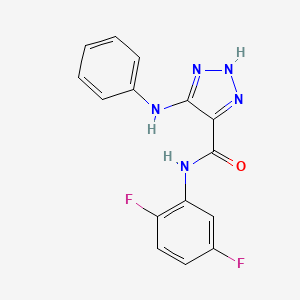
![2-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2589687.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
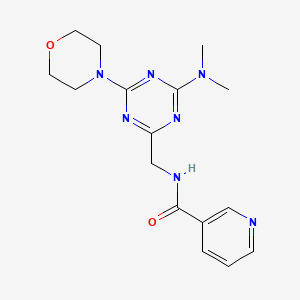
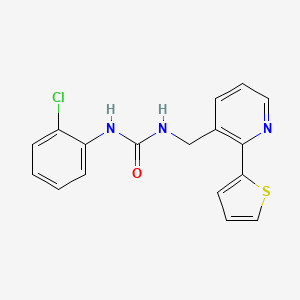
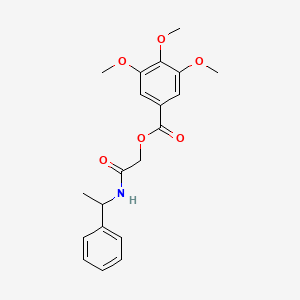
![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)
![1-(2-chloro-6-fluorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanesulfonamide](/img/structure/B2589698.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)
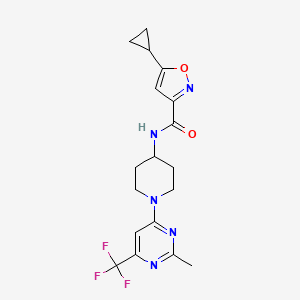

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)
